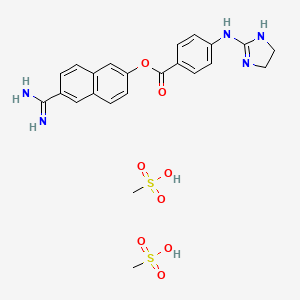
Sepimostat dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sepimostat dimethanesulfonate involves multiple steps. One common method includes the reaction of naphthalene derivatives with benzoic acid derivatives in the presence of catalysts and specific reaction conditions . The process often requires an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Sepimostat dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like triethylamine (TEA).
Common Reagents and Conditions
Oxidizing Agents: TBHP
Reducing Agents: Hydrogen gas with palladium catalyst
Bases: Triethylamine (TEA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Neuroprotection
Mechanisms of Action
Sepimostat exhibits significant neuroprotective effects through the inhibition of N-methyl-D-aspartate (NMDA) receptors, particularly the NR2B subunit. In studies involving rat models, sepimostat demonstrated a protective effect against NMDA-induced retinal degeneration, which is crucial for conditions like excitotoxicity and ischemia/reperfusion injury. The compound inhibited [3H]ifenprodil binding to rat brain membranes, indicating its potential as an NMDA receptor antagonist .
Case Study: Retinal Protection
In a controlled experiment, intravitreal injections of sepimostat were administered alongside NMDA to assess its protective effects on retinal morphology. Results showed that sepimostat completely prevented NMDA-induced changes in the ganglion cell layer and inner plexiform layer thickness, suggesting its efficacy in preserving retinal structure under excitotoxic stress .
Pancreatitis Treatment
Pharmacological Effects
Both sepimostat and nafamostat have been shown to exhibit significant activity in animal models of pancreatitis. These compounds inhibit serine proteases that play a critical role in the pathophysiology of acute pancreatitis. However, while nafamostat has been clinically utilized for this purpose, sepimostat's development was discontinued for reasons that remain unclear .
Data Table: Efficacy in Pancreatitis Models
| Compound | Model Type | Efficacy Observed | Reference |
|---|---|---|---|
| Sepimostat | Rat Pancreatitis | Significant activity | |
| Nafamostat | Rat Pancreatitis | Clinically used |
Potential Cosmetic Applications
Recent studies have explored the formulation of cosmetic products incorporating sepimostat due to its skin-protective properties. The compound's ability to modulate inflammatory responses may provide benefits in dermatological formulations aimed at reducing skin irritation and promoting healing .
Case Study: Cosmetic Formulation Development
Research has indicated that formulations containing serine protease inhibitors can enhance skin barrier function and reduce inflammatory markers in vitro. This opens avenues for sepimostat's application in developing topical treatments for skin conditions .
Mécanisme D'action
The mechanism of action for Sepimostat dimethanesulfonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C23H27N5O8S2 |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C21H19N5O2.2CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;2*1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H3,(H,2,3,4) |
Clé InChI |
ICYICMXERRTCPY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N |
Synonymes |
6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate FUT 187 FUT-187 sepimostate mesilate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















